molecular formula C14H15NO2S B2520574 (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 1351663-62-1

(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2520574
CAS No.: 1351663-62-1
M. Wt: 261.34
InChI Key: YPORXSVVCSNIQJ-ONEGZZNKSA-N
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Description

The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is an organic molecule that features a furan ring, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,5-dimethylfuran-3-carboxylic acid and 3-(thiophen-3-yl)prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings. Reagents such as bromine or chlorine can be used for halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions between furan and thiophene-containing molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-4-yl)prop-2-enamide
  • (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide lies in the specific positioning of the furan and thiophene rings, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-7-13(11(2)17-10)8-15-14(16)4-3-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPORXSVVCSNIQJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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